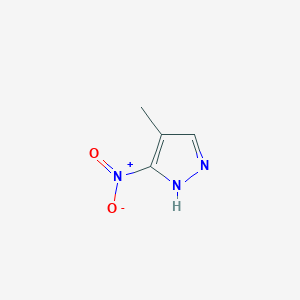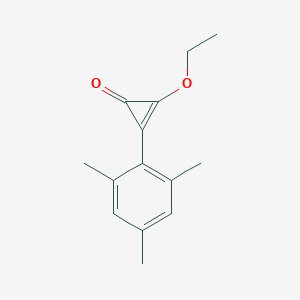
1-(2-Fluorobenzyl)-3-butyl-8-(N-acetyl-4-aminobenzyl)-xanthine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound includes a total of 63 bonds, 37 non-H bonds, 20 multiple bonds, 8 rotatable bonds, 3 double bonds, 17 aromatic bonds, 1 five-membered ring, 3 six-membered rings, and 1 nine-membered ring .Physical And Chemical Properties Analysis
The compound has a molecular weight of 463.504 . Further physical and chemical properties are not specified in the available resources.Wissenschaftliche Forschungsanwendungen
Xanthine Derivatives and Biological Activity
Xanthine derivatives, such as 1-(2-Fluorobenzyl)-3-butyl-8-(N-acetyl-4-aminobenzyl)-xanthine, have been extensively studied for their diverse biological activities. These compounds are known for their potential in inhibiting xanthine oxidase, a key enzyme in the purine metabolism pathway that is involved in the production of uric acid. Inhibition of xanthine oxidase is crucial for managing conditions such as gout and hyperuricemia. For instance, a study by Qi et al. (2015) on the synthesis, crystal structures, and xanthine oxidase inhibitory activity of xanthine derivatives emphasizes the therapeutic potential of these compounds in treating diseases related to uric acid dysregulation (Qi, You, Wang, & Zhang, 2015).
Antitumor Properties
Beyond their role in managing gout, xanthine derivatives exhibit promising antitumor properties. The mechanism involves DNA cleavage mediated by radical formation, as demonstrated in the work with 3-Amino-1,2,4-benzotriazine 1,4-dioxide (Daniels & Gates, 1996), highlighting the potential of xanthine derivatives in cancer therapy through the induction of DNA damage in tumor cells (Daniels & Gates, 1996).
Adenosine Receptor Antagonism
Xanthine derivatives are also investigated for their adenosine receptor antagonistic properties, which have implications in a wide range of physiological processes, including neurotransmission, cardiovascular function, and inflammation. For example, Cheung et al. (2010) explored 4-substituted-7-N-alkyl-N-acetyl 2-aminobenzothiazole amides for their activity as A2B adenosine receptor antagonists, signifying the therapeutic potential of these compounds in treating diseases associated with adenosine receptor dysregulation (Cheung et al., 2010).
Antioxidant and Anti-inflammatory Effects
The antioxidant and anti-inflammatory effects of xanthine derivatives are of significant interest for the development of new therapeutic agents. Compounds like 8-Bromo-1-iso-butyl-3-methyl-7-(thietanyl-3)xanthine show potential in suppressing lipid peroxidation and generation of reactive oxygen species, as reported by Khaliullin et al. (2020), underscoring the utility of xanthine derivatives in managing oxidative stress and inflammation-related disorders (Khaliullin, Mamatov, Timirkhanova, Samorodov, & Bashirova, 2020).
Wirkmechanismus
The mechanism of action for this compound is not specified in the available resources. Its use in various research areas suggests it may have multiple mechanisms of action depending on the context.
Eigenschaften
IUPAC Name |
N-[4-[[3-butyl-1-[(2-fluorophenyl)methyl]-2,6-dioxo-7H-purin-8-yl]methyl]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN5O3/c1-3-4-13-30-23-22(24(33)31(25(30)34)15-18-7-5-6-8-20(18)26)28-21(29-23)14-17-9-11-19(12-10-17)27-16(2)32/h5-12H,3-4,13-15H2,1-2H3,(H,27,32)(H,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSHXKJSPVHPCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3F)NC(=N2)CC4=CC=C(C=C4)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorobenzyl)-3-butyl-8-(N-acetyl-4-aminobenzyl)-xanthine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

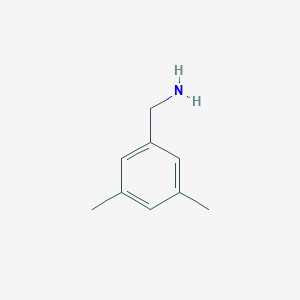

![methyl (E)-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enoate;hydrochloride](/img/structure/B130793.png)
![Azanium;(2R)-3-[(2S,6R,8S,11R)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoate](/img/structure/B130796.png)
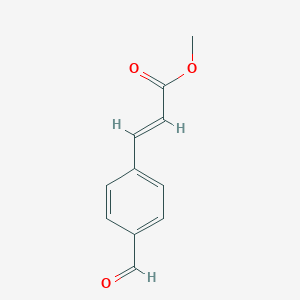


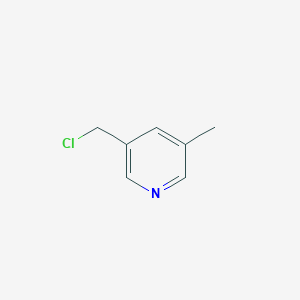
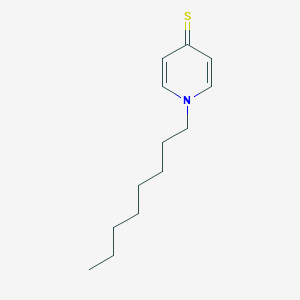
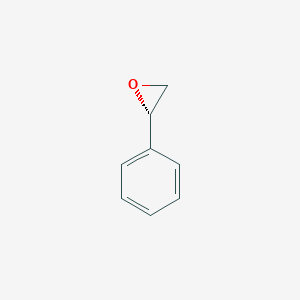
![1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene](/img/structure/B130816.png)
